molecular formula C15H20N2O3 B1274707 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester CAS No. 349401-48-5

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester

Cat. No.: B1274707
CAS No.: 349401-48-5
M. Wt: 276.33 g/mol
InChI Key: XRLJKOXQECNWPC-UHFFFAOYSA-N
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Description

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to an oxo-acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester typically involves the reaction of 4-benzylpiperazine with ethyl oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture from affecting the reaction. The mixture is stirred at room temperature for several hours, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid.

    Reduction: Formation of 2-(4-Benzyl-piperazin-1-yl)-2-hydroxy-acetic acid ethyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within the cell, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
  • 4-(Piperazin-1-yl)-benzoic acid ethyl ester
  • N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Uniqueness

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester is unique due to its specific structural features, such as the combination of the benzylpiperazine and oxo-acetic acid ethyl ester moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJKOXQECNWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390712
Record name Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349401-48-5
Record name Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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